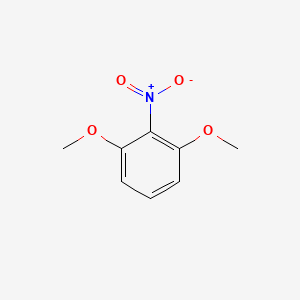

1,3-Dimethoxy-2-nitrobenzene

Beschreibung

Contextual Significance of Dimethoxybenzene Derivatives in Contemporary Organic Synthesis

Dimethoxybenzene derivatives are a versatile class of organic compounds featuring two methoxy (B1213986) groups (—OCH₃) attached to a benzene (B151609) ring. researchgate.net These compounds, including 1,2-dimethoxybenzene (B1683551), 1,3-dimethoxybenzene (B93181), and 1,4-dimethoxybenzene (B90301), serve as crucial intermediates and building blocks in the synthesis of a wide range of more complex molecules. researchgate.netchemicalbook.com Their utility spans across pharmaceuticals, agrochemicals, and materials science. chemicalbook.comontosight.ai For instance, 1,2-dimethoxybenzene is a key precursor for the synthesis of fungicides and various pharmaceuticals like the anti-spasmodic drug papaverine. chemicalbook.com The methoxy groups, being electron-donating, influence the electronic properties and reactivity of the benzene ring, making these derivatives valuable substrates in various organic reactions. researchgate.netcymitquimica.com Recent research has highlighted their importance as therapeutic materials, paving the way for further exploration of their applications. researchgate.netresearchgate.net

Evolution and Control of Aromatic Nitration Reactions in Chemical Synthesis

Aromatic nitration, the introduction of a nitro group onto an aromatic ring, is a cornerstone of organic synthesis. nih.gov The most traditional and widely utilized method involves electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). nih.govacs.org However, this classical approach often suffers from harsh reaction conditions, the formation of multiple byproducts, and poor regioselectivity. nih.govsci-hub.se

Over the years, significant efforts have been dedicated to developing more controlled and selective nitration methods. acs.orgsci-hub.se These advancements include the use of milder nitrating agents, transition-metal catalysis, and solvent-free microwave-assisted reactions to improve reaction rates and regioselectivity. nih.govsci-hub.se The development of novel nitrating reagents, such as N-nitropyrazole, allows for the controllable mono- or di-nitration of arenes under mild conditions with good functional group tolerance. acs.org Furthermore, enzymatic nitration using bacterial P450 enzymes presents a green alternative, operating under benign conditions. nih.gov The ability to control the nitration reaction is crucial, as the position of the nitro group profoundly influences the properties and subsequent reactivity of the nitroaromatic compound. vpscience.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBXGGHFJZBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315026 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-97-0 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6665-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethoxy 2 Nitrobenzene and Its Analogues

Classical Electrophilic Aromatic Substitution Approaches

The introduction of a nitro group onto the aromatic ring of dimethoxybenzene derivatives is a cornerstone of their functionalization. Electrophilic nitration stands out as the most prevalent method for this purpose.

Nitration of 1,3-Dimethoxybenzene (B93181) Precursors

The direct nitration of 1,3-dimethoxybenzene is a common route to produce 1,3-dimethoxy-2-nitrobenzene. lookchem.com The methoxy (B1213986) groups, being electron-donating, activate the benzene (B151609) ring towards electrophilic attack, facilitating the introduction of the nitro group.

Research has shown that nitrating 1,3-dimethoxybenzene with a combination of nitric acid and sulfuric acid can lead to the formation of 1,3-dimethoxy-2,4,6-trinitrobenzene. google.comdtic.mil The conditions for this trinitration can be optimized; for example, using 90% nitric acid tends to increase gassing and foaming, while 70% acid with the temperature kept below 30°C and moderate stirring can minimize these issues and provide good yields. dtic.mil In one documented procedure, the nitration of 1,3-dimethoxybenzene to its trinitro derivative was achieved in approximately one hour with yields of 87% on a small scale. dtic.mil

The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) coated on silica (B1680970) (CAN/SiO2) in dichloromethane (B109758) has been explored as a milder alternative for the nitration of electron-rich aromatic compounds. lookchem.com When applied to 1,3-dimethoxybenzene, this method yielded an equimolar mixture of this compound, 1,3-dimethoxy-4-nitrobenzene, and 1,3-dimethoxy-5-nitrobenzene (B8026002) in high yield. lookchem.com

Table 1: Nitration of 1,3-Dimethoxybenzene under Various Conditions

| Nitrating Agent/System | Substrate | Product(s) | Yield | Reference |

| HNO₃/H₂SO₄ | 1,3-Dimethoxybenzene | 1,3-Dimethoxy-2,4,6-trinitrobenzene | 87% | dtic.mil |

| CAN/SiO₂ in CH₂Cl₂ | 1,3-Dimethoxybenzene | This compound, 1,3-dimethoxy-4-nitrobenzene, 1,3-dimethoxy-5-nitrobenzene (equimolar mixture) | 93% | lookchem.com |

This table is generated based on the textual data and is for illustrative purposes.

The position at which the nitro group is introduced on the benzene ring, known as regioselectivity, is a critical aspect of the nitration of dialkoxybenzenes. The two methoxy groups in 1,3-dimethoxybenzene direct the incoming electrophile to specific positions, but the final product distribution can be complex. The dinitration of 1,2-dialkoxybenzenes, for example, exhibits unusual regioselectivity, exclusively yielding the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.govacs.org Similarly, the dinitration of 1,4-dialkoxybenzene derivatives also shows surprising regioselectivity that has been a subject of investigation. nih.govacs.org

Detailed theoretical analyses, such as Density Functional Theory (DFT) calculations, suggest that the reaction mechanism for the dinitration of both 1,2- and 1,4-dimethoxybenzene (B90301) likely involves a single electron transfer (SET) process. nih.govacs.orgacs.org In the case of 1,2-dimethoxybenzene (B1683551), the regioselectivity is primarily governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic system. nih.govacs.orgacs.org This symmetry dictates the structure of the Singly Highest Occupied Molecular Orbital (SHOMO) of the aromatic radical cation that forms during the SET process. nih.govacs.org For the nitration of polymethoxybenzenes with nitric acid, it has been suggested that the reaction proceeds via a radical pathway. mdma.ch Studies using 15N-CIDNP (Chemically Induced Dynamic Nuclear Polarization) during the nitration of 1,2- and 1,4-dimethoxybenzene with 15N-labelled nitric acid have provided evidence that a radical pathway, catalyzed by nitrous acid, is the main reaction route. rsc.org

In the case of 1,4-dialkoxybenzenes, solvation effects play a more dominant role in determining the regioselectivity of dinitration. nih.govacs.orgmdpi.com The choice of the solvent system can significantly alter the product distribution. nih.govacs.org Computational studies have indicated that for the dinitration of 1,4-dialkoxybenzenes, both 2,3-dinitro and 2,5-dinitro isomers are expected to form, with the relative amounts being influenced by the solvent environment. mdpi.com Synthetic experiments have confirmed this, showing that while the steric environment of the benzene ring has little influence, the solvent system has a large effect on the selectivity of the nitration of 1,4-dialkoxybenzene derivatives. acs.org The solvation structure of the reaction intermediates, particularly the Wheland intermediate (σ-complex), is crucial, and the solvation effect on the free energy of the reaction can be quite large, especially with solvents like sulfuric acid. rsc.org

Regioselectivity in the Nitration of Dialkoxybenzenes

Nitration of Halogenated and Alkylated Dimethoxybenzene Analogues

The presence of other substituents, such as halogens or alkyl groups, on the dimethoxybenzene ring can influence the outcome of the nitration reaction. For instance, the nitration of 5-bromo-1,3-dimethoxybenzene is a known synthetic route. chemicalbook.com In a study on the regioselective nitration of halogenated benzenoids, it was found that the nitro group entry was consistently ortho to the halogen group. researchgate.net This ortho-selectivity was achieved under mixed acid conditions at mild temperatures. researchgate.net

The nitration of alkyl-substituted p-dimethoxybenzenes with a mixture of nitric and sulfuric acid readily forms nitro products. mdma.ch The competition between further nitration to dinitro compounds and oxidative demethylation to form nitro-p-quinones can be controlled by the amount of nitric acid used and the nature of the alkyl substituents. mdma.ch For monosubstituted electron-rich arenes, nitration often yields a mixture of para- and ortho-nitrated products, with the para-isomer sometimes being dominant due to steric and inductive effects. nih.gov

Table 2: Comparison of Nitration Outcomes for Substituted Dimethoxybenzene Analogues

| Starting Material | Nitrating Conditions | Major Product(s) | Key Observation | Reference |

| Halogenated Benzo[c]cinnolines | Mixed acid (KNO₃/H₂SO₄ in acetic acid) | Ortho-nitro derivatives | Regioselectivity is directed ortho to the halogen. | researchgate.net |

| Alkyl-substituted p-dimethoxybenzenes | HNO₃/H₂SO₄ in acetic acid | Nitro-products, dinitro-compounds, or nitro-p-quinones | Product distribution is modulated by the amount of nitric acid and alkyl substituents. | mdma.ch |

| 5-Bromo-1,3-dimethoxybenzene | Not specified | 5-Bromo-1,3-dimethoxy-2-nitrobenzene | A known synthetic transformation. | chemicalbook.com |

This table is generated based on the textual data and is for illustrative purposes.

Advancements in Sustainable and Green Chemistry Synthetic Routes

The synthesis of nitroaromatic compounds, pivotal intermediates in the chemical industry, has traditionally relied on methods that are often hazardous and environmentally taxing. frontiersin.orgresearchgate.net Conventional nitration, typically employing a mixture of concentrated nitric and sulfuric acids, generates significant acid waste, posing disposal challenges and contributing to a high environmental factor (E-factor). frontiersin.orgtandfonline.com In response, the principles of green chemistry have spurred the development of more sustainable synthetic methodologies. These advanced routes focus on enhancing selectivity, improving energy efficiency, and minimizing waste, thereby offering ecologically and economically superior alternatives for producing compounds like this compound and its analogues. researchgate.netijsr.net

Catalytic Nitration Strategies for Enhanced Selectivity and Efficiency

The use of solid acid catalysts, such as zeolites, represents a significant advancement in the clean nitration of aromatic compounds. tandfonline.com These materials can replace corrosive and hazardous liquid acids like sulfuric acid, offering advantages in terms of handling, recyclability, and waste reduction. researchgate.netscispace.com Zeolites, with their well-defined pore structures, can impart shape selectivity, leading to improved regioselectivity in the nitration of substituted benzenes. researchgate.net For instance, zeolite Hβ has been explored as a catalyst for aromatic nitration, demonstrating its potential to facilitate the reaction under milder conditions than traditional mixed-acid systems. tandfonline.com

The nitration of electron-rich aromatic compounds, such as 1,3-dimethoxybenzene, is highly sensitive to reaction conditions. The two methoxy groups are activating and ortho-, para-directing, which can lead to a mixture of isomers and potential over-oxidation with strong nitrating agents. wikipedia.orgrushim.ru Catalytic approaches aim to control this reactivity. Studies on the nitration of related compounds like 1,4-dimethoxybenzene have shown that solid acid catalysts can effectively promote the reaction. tandfonline.com While direct catalytic nitration to achieve high selectivity for the 2-position in 1,3-dimethoxybenzene remains a challenge, the use of catalysts like K-10 montmorillonite (B579905) has been shown to significantly activate nitration systems, although it can also lead to over-nitration if not carefully controlled. frontiersin.org The development of chemo- and regioselective nitration protocols often involves nitric acid in conjunction with various catalysts to avoid the use of co-acids and minimize waste. frontiersin.org

Table 1: Comparison of Catalytic Systems for Aromatic Nitration

| Catalyst System | Substrate Example | Nitrating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Zeolite Hβ | Chlorobenzene | NOx | Replaces sulfuric acid, solid catalyst | tandfonline.com |

| K-10 Montmorillonite | m-Xylene | Fuming HNO₃ | Significant activation, avoids co-acid | frontiersin.org |

Electrochemical Nitration Techniques for Nitryl Radical Generation

Electrochemical synthesis is emerging as a powerful green chemistry tool, substituting hazardous chemical oxidants with electricity. nih.govtaltech.ee This approach is particularly attractive for nitration, as it allows for the generation of reactive nitrating species under mild conditions. nih.govresearchgate.net The electrochemical oxidation of safe and readily available nitro sources, such as sodium nitrite (B80452) or tetra-n-butylammonium nitrate, can generate nitrogen dioxide (NO₂) or the nitryl radical, which then reacts with the aromatic substrate. nih.govresearchgate.netresearchgate.net

This method has been successfully applied to the nitration of various arenes, phenols, and their derivatives. nih.govd-nb.info For example, the electrochemical nitration of 1,4-dimethoxybenzene using dinitrogen tetroxide has been demonstrated, yielding the mononitrated product. thieme-connect.de A key advantage is the ability to control the reaction via parameters like current density and solvent, allowing for optimization of yield and selectivity. nih.govthieme-connect.de The use of inexpensive graphite (B72142) electrodes and the potential for scalability make this a promising industrial alternative. nih.gov The mechanism often involves the anodic oxidation of a nitrite source to NO₂, which initiates the nitration, sometimes proceeding through a radical cation intermediate of the aromatic substrate. nih.govd-nb.info

Table 2: Electrochemical Nitration of Aromatic Compounds

| Substrate | Nitro Source | Electrode Material | Yield | Reference |

|---|---|---|---|---|

| Various Arenes/Phenols | NBu₄NO₂ | Graphite | Up to 88% | nih.gov |

| 1,4-Dimethoxybenzene | N₂O₄ | Not specified | 32% | thieme-connect.de |

| Anisole (B1667542) | NBu₄NO₂ | Graphite | 71% | researchgate.net |

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes. researchgate.netchemicaljournals.comat.ua This acceleration is due to the efficient and rapid heating of the reaction mixture via dielectric heating, where microwaves couple directly with polar molecules. researchgate.netresearchgate.net For nitration reactions, this technique not only speeds up the process but also can improve yields and reduce the formation of unwanted byproducts. chemicaljournals.comscirp.org

A significant green advantage of microwave-assisted nitration is the ability to use less corrosive and hazardous reagents compared to the conventional mixed-acid method. orientjchem.orgchemrj.org Many procedures utilize metal nitrates (e.g., calcium nitrate, copper(II) nitrate) in solvents like acetic acid or even under solvent-free conditions. researchgate.netscirp.orgorientjchem.orgchemrj.org For example, the microwave-assisted nitration of phenol (B47542) using calcium nitrate and acetic acid was completed in one minute with a high yield, demonstrating a rapid and environmentally safer alternative. orientjchem.org While specific data for this compound is sparse, the successful application of MAOS to a wide range of phenols and other activated aromatic compounds indicates its high potential for the synthesis of this target molecule and its analogues. chemrj.orgtandfonline.comresearchgate.net

Table 3: Examples of Microwave-Assisted Nitration

| Substrate | Nitrating System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Phenol | Ca(NO₃)₂ / Acetic Acid | 1 min | 89% | orientjchem.org |

| Phenol | Cu(NO₃)₂ / Acetic Acid | 60 sec | Not specified | chemicaljournals.com |

| Resorcinol (B1680541) | Cu(NO₃)₂ / Oxalic Acid | 1-30 min | 26% | chemrj.org |

Principles of Atom Economy and Waste Minimization in this compound Synthesis

Green chemistry emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product. ijsr.netacs.org Two key metrics for evaluating the "greenness" of a chemical reaction are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. acs.orgrsc.org % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor provides a more practical measure of waste, defined as the total mass of waste produced per unit mass of product. rsc.org E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Traditional aromatic nitration using a stoichiometric mixture of nitric acid and a large excess of sulfuric acid is a classic example of a reaction with poor atom economy and a very high E-factor. tandfonline.comrsc.org The sulfuric acid acts as a catalyst and dehydrating agent but is not incorporated into the final product and becomes part of the "spent acid" waste stream.

For the synthesis of this compound from 1,3-dimethoxybenzene:

Traditional Method (Mixed Acid):

Reactants: C₈H₁₀O₂ + HNO₃ (+ excess H₂SO₄) → C₈H₉NO₄ + H₂O

The H₂SO₄ is a catalyst and not included in the ideal stoichiometric calculation, but in reality, it generates a large amount of waste, leading to an E-factor that can be greater than 10. The atom economy, considering only the stoichiometric reagents, is approximately 77.4%. However, this figure is misleading as it ignores the vast excess of acid waste.

Greener Catalytic/Electrochemical Routes:

These methods aim to replace sulfuric acid with recyclable solid catalysts or electricity. tandfonline.comnih.gov Electrochemical methods can use nitrite salts as the nitro source, with electrons serving as the "reagent," which is inherently atom-economical and traceless. nih.govtaltech.ee Microwave-assisted syntheses that use metal nitrates under solvent-free conditions also significantly reduce waste streams. scirp.orgresearchgate.net These approaches lead to a much lower E-factor and better align with the principles of waste minimization. rsc.org

Table 4: Green Metrics Comparison for Aromatic Nitration

| Synthetic Method | Key Reactants | Atom Economy (Theoretical) | Typical E-Factor | Key Waste Products |

|---|---|---|---|---|

| Traditional Mixed Acid | Arene, HNO₃, H₂SO₄ (excess) | ~77% (misleading) | >10 | Spent Sulfuric Acid, Water |

| Catalytic (e.g., Zeolite) | Arene, HNO₃ | ~88% (Arene + HNO₃ -> Nitroarene + H₂O) | Lower | Water, requires catalyst regeneration |

| Electrochemical | Arene, Nitrite Salt | High (depends on salt) | Low | Supporting electrolyte, solvent |

By adopting these advanced synthetic strategies, the production of this compound and its analogues can be shifted towards more sustainable practices that are less hazardous, generate less waste, and are more efficient in their use of resources. frontiersin.orgresearchgate.net

Transformations Involving the Nitro Functional Group

The nitro group of this compound is a key site for chemical transformations, enabling the synthesis of a variety of derivatives. Its reactivity is primarily characterized by reduction to an amino group and its role as a leaving group in nucleophilic aromatic substitution reactions.

Reductive Pathways to Amino Derivatives

The reduction of the nitro group in this compound to form 2,6-dimethoxyaniline (B1294893) is a fundamental transformation. This can be achieved through several methods, most notably catalytic hydrogenation.

One established method involves the catalytic hydrogenation of 2,6-dimethoxynitrobenzene using a palladium-on-carbon (Pd/C) catalyst in anhydrous ethanol (B145695). guidechem.com The reaction proceeds under a hydrogen gas pressure of 1.0 MPa at room temperature, affording 2,6-dimethoxyaniline in an 80% yield. guidechem.com This method is considered an improvement over older techniques that required harsher conditions, such as the use of Raney nickel at high pressure (7.5 MPa) and elevated temperature (80°C). guidechem.com The catalytic hydrogenation approach is favored for its mild reaction conditions, high product purity, and environmental friendliness compared to chemical reduction methods that use metals like zinc, iron, or tin in acidic media. guidechem.com

Another synthetic route to 2,6-dimethoxyaniline starting from resorcinol involves the nitration to 2-nitroresorcinol, followed by methylation to yield this compound. The subsequent reduction of the nitro group is accomplished via catalytic hydrogenation (H₂/Pd-C).

It is important to note that the resulting o-phenylenediamines, such as the derivatives of 2,6-dimethoxyaniline, can be susceptible to oxidation and self-coupling, which may lead to the formation of colored byproducts. researchgate.net

A different approach to synthesizing substituted anilines involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon. For instance, 2,4-dimethoxyaniline (B45885) can be synthesized from 2,4-dimethoxy nitrobenzene (B124822) using this method in an ethanol solvent at a reflux temperature of 70-80°C, achieving a high yield and purity. google.com

Table 1: Reductive Amination of this compound Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2,6-Dimethoxynitrobenzene | H₂ (1.0 MPa), Pd/C, Anhydrous ethanol, Room temperature | 2,6-Dimethoxyaniline | 80 |

| 2,6-Dimethoxynitrobenzene | Raney nickel, H₂ (7.5 MPa), 80°C | 2,6-Dimethoxyaniline | Not specified |

| 2,4-Dimethoxy nitrobenzene | Hydrazine hydrate (80%), FeCl₃, Activated carbon, Ethanol, 70-80°C | 2,4-Dimethoxyaniline | >96 |

Nucleophilic Aromatic Substitution Reactions at the Nitro Moiety

The electron-withdrawing nature of the nitro group in this compound and its derivatives facilitates nucleophilic aromatic substitution (SNA r) reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, accelerates these reactions. masterorganicchemistry.comnih.gov

For instance, in 5-fluoro-1,3-dimethoxy-2-nitrobenzene, the nitro group can be displaced by nucleophiles. The electron-deficient aromatic system of this compound makes it amenable to such substitutions. Similarly, in 2-fluoro-1,3-dimethoxy-4-nitrobenzene (B131668), the nitro group can be substituted through nucleophilic aromatic substitution reactions.

A less common method for introducing a fluorine atom into a similar system involves a halogen exchange reaction on 2-chloro-1,3-dimethoxy-4-nitrobenzene (B15374416) using potassium fluoride (B91410) (KF) in dimethylacetamide (DMAc) at 150°C, which proceeds via nucleophilic aromatic substitution to achieve a 75% yield.

The reactivity of methoxynitroaromatic compounds in nucleophilic photosubstitution reactions has also been investigated. These reactions can proceed through a direct S N 2 Ar* photosubstitution pathway or a route initiated by electron transfer. cdnsciencepub.com For example, 3-nitroveratrole (1,2-dimethoxy-3-nitrobenzene) undergoes a reaction with butylamine (B146782) at each methoxy group. cdnsciencepub.com

Reactivity of the Methoxy Functional Groups

The methoxy groups of this compound also participate in important chemical transformations, including oxidative derivatizations and demethylation reactions, which allow for further structural modifications.

Oxidative Derivatizations of Methoxy Groups

The methoxy groups in derivatives of this compound can be oxidized to form aldehydes or carboxylic acids. For example, the methoxy groups in 1,3-dimethoxy-5-fluoro-2-nitrobenzene (B6314953) can be oxidized under appropriate conditions. Similarly, the methoxy groups of 2-fluoro-1,3-dimethoxy-4-nitrobenzene can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide.

In a related context, the oxidation of p-dimethoxybenzenes with nitric acid can lead to a competition between nitration and oxidative demethylation, resulting in the formation of nitro-p-quinones. mdma.ch

Demethylation Reactions for Structural Diversification

Demethylation, the cleavage of the methyl-oxygen bond in the methoxy groups, is a crucial strategy for increasing the number of phenolic hydroxyl groups and creating structural diversity. This is particularly relevant in the modification of lignin (B12514952) and related compounds. rsc.org

Various methods have been developed for the selective demethylation of aryl methyl ethers. rsc.org For example, 5-bromo-benzene-1,3-diol can be synthesized from 1-bromo-3,5-dimethoxybenzene (B32327) via demethylation with boron tribromide (BBr₃). lookchem.comchemdad.com

Biocatalytic approaches have also emerged for the demethylation of guaiacol (B22219) derivatives. nih.gov One such method uses a Rieske monooxygenase from Pseudomonas sp. HR199, which selectively demethylates at the meta position to a carboxylic acid moiety on the aromatic ring. nih.gov Another biocatalytic method involves the O₂-free methyl transfer to thiols, which act as a methyl trap, driving the reaction to completion. nih.gov

In studies of the thermal decomposition of 2,6-dimethoxyphenol (B48157) (2,6-DMP), a related compound, demethylation was observed, leading to the formation of 1,2-dihydroxy-6-methoxybenzene. researchgate.net

Aromatic Ring Functionalization and Cross-Coupling Strategies

Functionalization of the aromatic ring of this compound and its analogs beyond the nitro and methoxy groups can be achieved through various strategies, including electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring of related compounds like 5-bromo-1,3-dimethoxy-2-methylbenzene. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the coupling of an aryl halide with an organometallic nucleophile, catalyzed by a transition metal, often palladium or nickel. nih.gov For instance, 1-bromo-3,5-dimethoxybenzene is used as an intermediate in the synthesis of pharmaceutical inhibitors via cross-coupling reactions. lookchem.com

Recent advancements in cross-coupling include reductive cross-electrophile couplings, which are nickel-catalyzed reactions between aryl halides and alkyl halides in the presence of a reductant. tcichemicals.com Deaminative cross-coupling reactions, where alkyl amines are activated and used as coupling partners, have also been developed. tcichemicals.com

In a specific example of applying cross-coupling to a related aniline (B41778), 2,6-dibromoaniline (B42060) was coupled with thiophene-2-ylboronic acid using a palladium catalyst to synthesize 2,6-di(thiophen-2-yl)aniline. scispace.com

Further Electrophilic Aromatic Substitutions (e.g., Sulfonation)

The reactivity of this compound in electrophilic aromatic substitution is governed by the directing effects of its substituents. The two methoxy groups are strongly activating, ortho-para directing groups, while the nitro group is a strongly deactivating, meta-directing group. libretexts.org The combined influence of these groups dictates the position of incoming electrophiles.

In the case of sulfonation, which involves the electrophile sulfur trioxide (SO₃), the substitution pattern is determined by the powerful activating nature of the methoxy groups. libretexts.org Studies on analogous substituted dimethoxybenzenes provide insight into the expected regioselectivity. For instance, the sulfonation of 1,3-dimethoxybenzene yields predominantly the 4-sulfonic acid, with subsequent sulfonation leading to the 4,6-disulfonic acid. researchgate.net For 2,6-dimethoxyphenol, sulfonation occurs at the positions ortho and para to the hydroxyl group, with the ratio being influenced by reaction conditions due to the initial formation of a bulky sulfate (B86663) ester. researchgate.net

Given the structure of this compound, the positions most activated by the two methoxy groups are C4 and C6 (ortho and para to the C1-methoxy group) and C2 (which is blocked) and C4 (ortho and para to the C3-methoxy group). The nitro group at C2 directs incoming electrophiles to C4 and C6. Therefore, all substituents direct towards the C4 and C6 positions. Sulfonation is expected to occur primarily at the C4 position, which is para to one methoxy group and ortho to the other, and also meta to the deactivating nitro group. Steric hindrance from the adjacent nitro group might slightly disfavor substitution at the C6 position compared to the C4 position.

A general mechanism for electrophilic aromatic sulfonation proceeds via the attack of the aromatic ring on sulfur trioxide to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.egsavemyexams.com Subsequent deprotonation re-establishes aromaticity, yielding the sulfonic acid product. libretexts.org The reaction is notably reversible. libretexts.org

Table 1: Predicted Regioselectivity of Sulfonation on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C4 | Activated (para to OMe at C1, ortho to OMe at C3), Directed by NO₂ | Major Product |

| C6 | Activated (ortho to OMe at C1), Directed by NO₂ | Minor Product (potential steric hindrance) |

| C5 | Less activated | Not favored |

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

While direct C-H activation for cross-coupling on this compound is not extensively documented, the molecule serves as a valuable precursor for substrates used in such reactions. The functional groups present allow for transformations into derivatives suitable for common carbon-carbon bond-forming methodologies like the Suzuki-Miyaura coupling. illinois.edursc.org

A primary route involves the reduction of the nitro group to an amine, forming 2,6-dimethoxyaniline. This reduction can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel. guidechem.com The resulting aniline can then be converted into various functionalities suitable for cross-coupling. For example, diazotization followed by a Sandmeyer reaction can introduce a halide (e.g., Br, Cl), creating a substrate for Suzuki, Heck, or Stille cross-coupling reactions.

Research on related nitroaromatic compounds demonstrates the feasibility of these transformations. For instance, 1,4-dibromo-2-nitrobenzene (B110544) has been successfully used in sequential Suzuki-Miyaura cross-coupling reactions, showing regioselective coupling at the position ortho to the nitro group. tandfonline.com This highlights the influence of the nitro group on the reactivity of adjacent leaving groups. Similarly, studies on other substituted nitroarenes show their utility in preparing more complex molecules through cross-coupling strategies after suitable functional group interconversion. nih.govrsc.org

Although less common, nucleophilic aromatic substitution (SNAr) reactions can also lead to carbon-carbon bond formation if a suitable carbon nucleophile is used. The methoxy groups on this compound can potentially act as leaving groups under specific conditions, as seen in the transetherification of 2,4-dimethoxynitrobenzene. nih.govresearchgate.net However, using them for C-C bond formation is not a standard application.

Table 2: Potential Synthetic Utility in C-C Bond Formation

| Reaction Type | Required Transformation | Intermediate Compound | Potential Product |

|---|

Detailed Mechanistic Studies of this compound Reactions

Elucidation of Reactive Intermediates and Transition States

Mechanistic studies of reactions involving substituted nitrobenzenes often focus on identifying the key intermediates and transition states that govern the reaction pathway. researchgate.netnih.gov For electrophilic aromatic substitution on this compound, the critical reactive intermediate is the arenium ion (sigma complex). minia.edu.egijrti.org The attack of an electrophile (E⁺) on the aromatic ring disrupts the delocalized π-system, forming a resonance-stabilized, positively charged intermediate. savemyexams.com

The stability of this arenium ion is crucial in determining the reaction's regioselectivity and rate. For this compound, attack at the C4 position allows the positive charge to be delocalized onto the oxygen atoms of both methoxy groups, providing significant stabilization. Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate the energies of these intermediates and the corresponding transition states. researchgate.net These studies reveal that the transition state leading to the most stable arenium ion is typically the lowest in energy, thus dictating the major product. ijrti.org

In other reaction types, such as nucleophilic aromatic substitution (SNAr), the key intermediate is a negatively charged Meisenheimer complex. While less common for methoxy-substituted benzenes unless under harsh conditions, if a nucleophile were to attack the ring, it would form a resonance-stabilized anionic intermediate. nih.gov

Furthermore, reactions involving the nitro group itself, such as reduction, proceed through a series of intermediates. The reduction of a nitro group to an amine involves species like nitrosobenzene (B162901) and phenylhydroxylamine. In single-electron transfer (SET) mechanisms, a nitroarene radical anion can be formed as a key reactive intermediate. nih.govcore.ac.uk

Understanding the Influence of Substituents on Reaction Pathways and Rates

The substituents on the benzene ring profoundly influence reaction pathways and rates through a combination of inductive and resonance (mesomeric) effects. libretexts.org

Methoxy Groups (-OCH₃): The two methoxy groups are strong activating groups. Inductively, the electronegative oxygen atom withdraws electron density from the ring. However, this is overshadowed by the much stronger resonance effect, where the oxygen's lone pairs are donated into the π-system. libretexts.org This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. The rate of electrophilic substitution on anisole (methoxybenzene) is about 10,000 times faster than on benzene. libretexts.org In this compound, this activating effect is pronounced.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less nucleophilic. libretexts.org This deactivation makes electrophilic substitution significantly slower; for example, the nitration of nitrobenzene is about a million times slower than that of benzene. libretexts.org The nitro group directs incoming electrophiles to the meta position because the ortho and para positions are more strongly deactivated.

The reaction conditions, such as temperature, can also influence the product distribution, leading to either kinetic or thermodynamic control. wikipedia.orglibretexts.org At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy transition state). masterorganicchemistry.com At higher temperatures, the reaction may be under thermodynamic control, allowing equilibrium to be established and favoring the most stable product. libretexts.orgiitd.ac.in In the case of electrophilic substitution on this compound, the kinetically and thermodynamically favored product is generally the same (substitution at C4) due to the overwhelming stability of the corresponding arenium ion intermediate.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| Methoxy (-OCH₃) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| Nitro (-NO₂) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Research and Applications

1,3-Dimethoxy-2-nitrobenzene serves as a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical modifications, making it a building block for more complex molecules. The reduction of the nitro group to an amine is a particularly important transformation, as the resulting aniline (B41778) derivative can be used in the synthesis of various heterocyclic compounds and other target molecules. google.com While specific, large-scale industrial applications are not widely documented, its role as a precursor in laboratory-scale synthesis for research purposes is established. cymitquimica.com

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 1,3 Dimethoxy 2 Nitrobenzene

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1,3-Dimethoxy-2-nitrobenzene, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The electron-withdrawing nitro group (-NO₂) and electron-donating methoxy groups (-OCH₃) significantly influence the chemical shifts of the aromatic protons libretexts.org. Protons on the benzene (B151609) ring are deshielded and typically appear in the 6.0-9.5 ppm range pdx.edu. The two methoxy groups, being chemically equivalent in a symmetrical environment or slightly different depending on rotational barriers, would produce a sharp singlet (or two closely spaced singlets) corresponding to six protons, typically in the 3.6-3.9 ppm region pdx.edu. The aromatic region would display a more complex pattern due to spin-spin coupling between the adjacent protons on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals are expected for the aromatic carbons and the methoxy carbons. The aromatic carbons directly attached to the methoxy groups would appear upfield compared to other aromatic carbons, while the carbon bonded to the nitro group would be significantly deshielded (shifted downfield).

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and typical chemical shift values for the functional groups present.

| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | ~7.0 - 7.6 | Complex multiplet pattern expected due to coupling. The exact shifts are influenced by the combined electronic effects of the nitro and methoxy groups. |

| Methoxy Protons | ¹H NMR | ~3.9 | A singlet integrating to 6 protons. |

| Aromatic Carbons | ¹³C NMR | ~105 - 155 | Six distinct signals are expected. The carbon attached to the nitro group will be the most deshielded. Carbons attached to methoxy groups will be shifted upfield relative to the others. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₈H₉NO₄), the calculated molecular weight is 183.16 g/mol vibrantpharma.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 183. The fragmentation pattern would likely involve the loss of the functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and methoxy groups (OCH₃, 31 Da) or methyl radicals (CH₃, 15 Da).

Table 2: Predicted Mass Spectrometry Fragments for this compound This table presents plausible fragmentation patterns based on the molecular structure.

| Fragment Ion | m/z (Expected) | Neutral Loss |

|---|---|---|

| [C₈H₉NO₄]⁺ (Molecular Ion) | 183 | - |

| [C₈H₉O₂]⁺ | 137 | NO₂ |

| [C₇H₆NO₄]⁺ | 168 | CH₃ |

| [C₇H₆O₃]⁺ | 138 | CH₃ + NO |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions of the nitro, ether (methoxy), and aromatic groups. The nitro group exhibits two particularly strong and easily identifiable stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Nitro (NO₂) | Asymmetric stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric stretch | 1300 - 1370 | Strong |

| Ether (Ar-O-CH₃) | C-O stretch | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Nitroaromatic compounds typically display characteristic absorption bands in the UV-Vis region nih.gov. These absorptions are due to π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group researchgate.net. The spectrum of nitrobenzene (B124822) itself shows a strong absorption band around 250-280 nm and a weaker band around 330-350 nm nih.gov. The presence of two methoxy groups on the ring in this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima utoronto.ca.

Solid-State Structural Analysis and Intermolecular Interactions

The analysis of the solid state provides definitive information on the three-dimensional arrangement of atoms and how molecules interact with each other in a crystal lattice.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state unimi.it. This technique can measure exact bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation. Furthermore, it reveals how individual molecules pack together to form a crystal lattice, which is governed by various intermolecular forces.

A search of the available scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. Therefore, precise experimental data on its molecular geometry and crystal packing cannot be presented at this time. Such an analysis would be required to definitively determine parameters like the planarity of the benzene ring, the orientation of the methoxy groups, and the twist angle of the nitro group relative to the ring.

As no crystal structure data is currently available for this compound, a Hirshfeld surface analysis cannot be performed. If a crystal structure were determined, this analysis would be crucial for understanding the weak intermolecular forces, such as C-H···O interactions between the methoxy hydrogen atoms and the nitro oxygen atoms of neighboring molecules, which would likely play a significant role in stabilizing the crystal lattice.

Hirshfeld Surface Analysis for Comprehensive Non-Covalent Interaction Mapping

Analysis of Hydrogen Bonding Networks (e.g., C-H···O, N-O···π)

The supramolecular architecture of crystalline this compound is significantly influenced by a network of weak intermolecular hydrogen bonds. Although lacking conventional strong hydrogen bond donors, the molecule's structure facilitates a variety of weak C-H···O interactions. The aromatic protons and the methyl protons of the methoxy groups can act as weak donors, interacting with the electronegative oxygen atoms of the nitro group and the adjacent methoxy groups. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

Furthermore, the potential for N-O···π interactions exists, where one of the oxygen atoms of the electron-rich nitro group interacts with the π-system of an adjacent benzene ring. Such interactions are a recognized feature in the crystal packing of nitroaromatic compounds. The specific geometry and strength of these hydrogen bonding networks are critical in determining the polymorphic forms of the compound. The analysis of these networks often involves techniques like X-ray crystallography, complemented by computational tools to quantify the energetic contributions of these weak bonds.

| Interaction Type | Donor | Acceptor | Typical Energy Range (kJ/mol) |

|---|---|---|---|

| C-H···O | Aromatic C-H, Methyl C-H | Nitro O, Methoxy O | 2 - 25 |

| N-O···π | Nitro O | Benzene Ring π-system | 4 - 8 |

Investigation of π-π Stacking and Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are fundamental forces in the molecular assembly of nitrobenzene derivatives. nih.gov These interactions arise from the face-to-face or offset arrangement of aromatic rings, driven by a combination of electrostatic and dispersion forces. libretexts.org In this compound, the electron-deficient nature of the nitro-substituted benzene ring influences the geometry of these stacking interactions. The presence of the electron-withdrawing nitro group and electron-donating methoxy groups creates a polarized π-system.

This polarization typically favors an offset or slipped-parallel stacking arrangement over a direct face-to-face sandwich configuration to minimize electrostatic repulsion and maximize attractive dispersion and quadrupole interactions. libretexts.org The strength of these interactions can be significant, with binding energies for stacked nitroarene-aromatic amino acid complexes reaching up to -14.6 kcal/mol (-61.1 kJ/mol) in certain biological contexts. nih.gov The interplay between π-π stacking and hydrogen bonding ultimately dictates the three-dimensional crystal packing of the compound. researchgate.net

Characterization of Lone Pair-π-Hole Interactions

A more nuanced, non-covalent interaction relevant to this compound is the lone pair-π-hole interaction. This occurs because the nitrogen atom of the nitro group possesses a region of positive electrostatic potential, known as a π-hole, located perpendicular to the molecular plane. nih.gov This electron-deficient region can engage in attractive electrostatic interactions with electron-rich lone pairs from nearby atoms, such as the oxygen of a methoxy group or a nitro group in an adjacent molecule.

Computational studies on nitro aromatic ligands have revealed that these π-hole interactions can have significant interaction energies, on the order of -5 kcal/mol (-21 kJ/mol). nih.gov This interaction is directional and plays a crucial role in the precise orientation of molecules within the crystal lattice, acting as a key stabilizing force alongside hydrogen bonding and π-π stacking. nih.gov

Quantum Chemical Computations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and molecular properties of nitroaromatic compounds. semanticscholar.orgcore.ac.uk By approximating the many-electron wavefunction in terms of the electron density, DFT methods provide a balance between computational cost and accuracy. For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or larger, can be employed to optimize the molecular geometry and calculate a wide range of properties. core.ac.ukresearchgate.net

These properties include the distribution of electron density, molecular electrostatic potential (MEP), dipole moment, and atomic charges. The MEP map is particularly insightful, as it visually identifies the electrophilic and nucleophilic sites on the molecule. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and methoxy groups, and positive potential near the aromatic protons and, notably, on the nitrogen atom of the nitro group (the π-hole). nih.gov

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies |

| CAM-B3LYP | def2-TZVPP | Excited State Calculations, Spectroscopic Properties nih.gov |

| B97-D | TZV(2d,2p) | Analysis of Non-covalent Interactions (e.g., π-stacking) nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the FMO analysis would reveal specific characteristics:

HOMO: The HOMO is expected to be distributed primarily over the benzene ring and the electron-donating methoxy groups. The lone pairs on the methoxy oxygen atoms contribute significantly, raising the energy of the HOMO and making the ring susceptible to electrophilic attack.

LUMO: Conversely, the LUMO is expected to be localized predominantly on the electron-withdrawing nitro group and the aromatic ring. researchgate.net The strong withdrawing effect of the NO₂ group significantly lowers the energy of the LUMO, indicating that this part of the molecule is the primary site for nucleophilic attack or electron acceptance.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The specific energies and localizations of these orbitals can be precisely calculated using DFT.

Prediction and Correlation of Spectroscopic Parameters

DFT calculations are highly effective in predicting and helping to assign spectroscopic data, particularly vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. researchgate.net

This computational approach allows for the unambiguous assignment of complex vibrational modes. For this compound, DFT can precisely predict the frequencies for key functional groups, such as:

The asymmetric and symmetric stretching vibrations of the NO₂ group.

The C-O stretching of the methoxy groups.

The C-N stretching vibration.

Various aromatic C-H and C=C stretching and bending modes.

This correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure and understanding the vibrational dynamics of the molecule. researchgate.net

Compound Index

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

Conformational Analysis and Dihedral Angle Investigations

The three-dimensional structure of this compound is dictated by the rotational freedom around several key bonds, leading to various possible conformers. The orientation of the two methoxy groups and the nitro group relative to the benzene ring is of primary interest. Computational studies on related substituted benzenes provide significant insight into the likely conformational preferences of this molecule.

The planarity of the system is influenced by the steric and electronic interactions between the bulky nitro group and the adjacent methoxy group at the 1-position. In similar structures, such as (E)-β-nitrostyrene derivatives, the nitro group is often twisted out of the plane of the benzene ring to alleviate steric strain. For instance, in 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, the dihedral angle between the benzene ring and the nitroalkenyl group is 23.90 (6)° researchgate.net. This suggests that the O-N-O plane of the nitro group in this compound is also significantly non-coplanar with the aromatic ring.

Furthermore, the methoxy groups themselves have rotational freedom around the C(aryl)-O bonds. Studies on 1,3-dimethoxybenzene (B93181) have identified multiple planar rotamers based on the orientation of the methyl groups relative to the ring researchgate.net. For this compound, the conformational landscape is more complex due to the presence of the ortho-nitro group. The most stable conformations would seek to minimize steric repulsion between the nitro-group oxygens and the methyl hydrogens of the adjacent methoxy group, as well as any dipole-dipole repulsions.

Theoretical calculations on chalcone derivatives containing nitro and methoxy groups show that s-cis conformers, where π orbitals are more parallel, tend to have smaller deviations from ideal dihedral angles ufms.br. While the specific dihedral angles for this compound require dedicated computational analysis, the principles derived from these related systems allow for a robust prediction of its structural characteristics. The equilibrium population of each conformer is determined by its relative energy, with lower energy conformations being more populated.

| Conformational Feature | Relevant Dihedral Angle | Expected Value/Observation | Rationale |

|---|---|---|---|

| Nitro Group Orientation | C1-C2-N-O | > 20° | Minimization of steric hindrance with the ortho-methoxy group. Based on analogous structures researchgate.net. |

| Methoxy Group at C1 | C2-C1-O-CH3 | Variable | Rotation to avoid steric clash with the nitro group. |

| Methoxy Group at C3 | C2-C3-O-CH3 | Variable | Less sterically hindered than the C1-methoxy group. |

Computational Studies of Reaction Mechanisms and Energetics

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions involving nitroaromatic compounds. mdpi.com For this compound, key reaction pathways include reduction of the nitro group and electrophilic substitution on the aromatic ring.

Cycloaddition Reactions: Nitroaromatic compounds can participate in cycloaddition reactions. For example, the reaction of nitroalkenes, which are electronically similar to nitrobenzenes, via (4+2) cycloaddition processes has been studied computationally. mdpi.com Similarly, theoretical studies on 1,3-dipolar cycloaddition reactions, a common class of reactions for forming five-membered heterocycles, have been used to distinguish between concerted and stepwise mechanisms by locating the relevant transition states. researchgate.netnih.gov The frontier molecular orbitals (HOMO and LUMO) of the reactants are analyzed to explain the reactivity and regioselectivity of these reactions. researchgate.net For this compound, the electron-withdrawing nitro group and electron-donating methoxy groups would significantly influence its reactivity as a dipolarophile or dienophile.

Transition state analysis involves calculating the vibrational frequencies of the optimized transition state geometry; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation barrier for the reaction.

Assessment of Thermodynamic Feasibility for Transformation and Degradation Pathways

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG) between products and reactants. A negative ΔG indicates a spontaneous process. Computational methods can accurately predict the energies of reactants, products, and intermediates, allowing for a thorough thermodynamic assessment.

Transformation Pathways:

Radical Anion Formation: In mixed aqueous-aprotic media, 2,5-dimethoxy nitrobenzene derivatives can undergo a one-electron reduction to form a relatively stable nitro radical anion. researchgate.net This initial step is often reversible.

Degradation Pathways:

C–NO₂ Bond Homolysis: A primary degradation pathway for nitrobenzene is the cleavage of the C–NO₂ bond to form a phenyl radical and nitrogen dioxide (NO₂). nih.govresearchgate.net Theoretical studies on nitrobenzene have calculated a dissociation enthalpy for this reaction of approximately 307 kJ mol⁻¹, indicating a significant energy input is required. nih.gov

Demethylation and Deprotonation: For radical cations of dimethoxybenzene derivatives, which can form during oxidative processes, degradation can occur via demethylation or deprotonation. acs.org The thermodynamic feasibility of these pathways is highly dependent on the solvent environment. Demethylation reactions are typically endothermic in nature. acs.org

| Reaction Pathway | Type | Thermodynamic Feasibility | Key Computational Insight |

|---|---|---|---|

| Nitro Group Reduction | Transformation | Favorable (Exothermic) | Multi-step process via nitroso and nitrene intermediates chemrxiv.org. |

| C-NO₂ Bond Cleavage | Degradation | Unfavorable (High activation energy) | Calculated dissociation enthalpy for nitrobenzene is ~307 kJ/mol nih.gov. |

| Demethylation (of radical cation) | Degradation | Endothermic | A likely degradation pathway for radical cations in solvents like propylene carbonate acs.org. |

| Deprotonation (of radical cation) | Degradation | Solvent-dependent | Favored in solvents with high proton-solvating ability acs.org. |

Influence of Solvation Models on Reaction Dynamics

The solvent environment can profoundly impact reaction rates and mechanisms. Computational solvation models are crucial for accurately simulating reactions in the condensed phase. These models can be broadly categorized as implicit (continuum) or explicit.

Implicit Solvation Models: Models like the SMD (Solvation Model based on Density) treat the solvent as a continuous medium with a characteristic dielectric constant. acs.org These models are computationally efficient and effective at capturing bulk solvent effects. For instance, computational studies on dimethoxybenzene radical cations using the SMD model showed that degradation pathways are solvent-dependent: deprotonation is the most likely mechanism in solvents with high proton-solvating ability (like water or DMSO), whereas demethylation is favored in solvents like propylene carbonate. acs.org

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. While more computationally expensive, they can capture specific solute-solvent interactions like hydrogen bonding.

Studies on the photochemistry of nitroaromatic compounds have demonstrated the influence of the solvent on reaction dynamics. In a study of a dimethoxy-nitrobenzyl compound in a mixed DMSO/H₂O solvent, two distinct lifetimes for the excited state were observed, attributed to different microsolvation environments around the molecule. nih.gov This highlights how specific interactions with solvent molecules can alter photochemical pathways and lifetimes. The choice of solvent can therefore be a critical factor in controlling the outcome of reactions involving this compound.

Application of Quantitative Structure-Activity Relationship (QSAR) with Quantum Chemical Descriptors in Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or other properties. core.ac.ukdergipark.org.tr For nitroaromatic compounds like this compound, QSAR studies are frequently used to predict toxicity. nih.gov These models rely on descriptors, which are numerical representations of molecular properties. Quantum chemical descriptors, derived from computational chemistry calculations, are particularly powerful as they encode information about the electronic structure of the molecule.

Several studies have developed robust QSAR models for the toxicity of nitrobenzene derivatives against organisms like Tetrahymena pyriformis. core.ac.ukresearchgate.net These models often use multiple linear regression (MLR) to establish a relationship between toxicity and a set of descriptors.

Key quantum chemical descriptors used in these studies include:

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower E_LUMO value indicates a better electron acceptor. This is often correlated with the toxicity of nitroaromatics. core.ac.ukresearchgate.net

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons. It has proven to be a useful descriptor for modeling the toxicity of nitrobenzene derivatives. core.ac.ukresearchgate.net

Hydrophobicity (log P): The logarithm of the partition coefficient between octanol and water, which describes the lipophilicity of a molecule. While not strictly a quantum chemical descriptor, it is often used in combination with them and is crucial for modeling transport to the site of action. core.ac.ukresearchgate.net

Electron Affinity (EA) and Total Energy (E_T): These descriptors have also been successfully used to develop predictive QSTR (Quantitative Structure-Toxicity Relationship) models for nitrobenzenes. isca.me

Hardness (η) and Softness (S): Calculated from HOMO and LUMO energies, these descriptors relate to the stability and reactivity of the molecule. nih.gov

A typical QSAR model might take the form of an equation like: log(Toxicity) = c₀ + c₁ (log P) + c₂ (E_LUMO) + c₃ (ω)

The high correlation coefficients (R²) and cross-validation statistics (Q²) of these models demonstrate their predictive power, allowing for the estimation of toxicity for new or untested nitrobenzene derivatives based solely on their computed molecular properties. core.ac.ukresearchgate.netisca.me

| Quantum Chemical Descriptor | Symbol | Physical Interpretation | Relevance in QSAR for Nitroaromatics |

|---|---|---|---|

| Energy of LUMO | E_LUMO | Electron accepting ability | Correlates with the ease of reduction of the nitro group, a key step in many toxicity mechanisms core.ac.ukresearchgate.net. |

| Electrophilicity Index | ω | Global electrophilic nature | Quantifies the ability of the molecule to act as an electrophile in reactions with biological macromolecules core.ac.ukresearchgate.net. |

| Electron Affinity | EA | Energy released when an electron is added | Directly measures the tendency to form a radical anion, an important reactive intermediate isca.me. |

| Chemical Hardness | η | Resistance to change in electron distribution | Relates to the overall stability and reactivity of the molecule nih.gov. |

Applications of 1,3 Dimethoxy 2 Nitrobenzene in Complex Organic Synthesis and Material Science

Role as a Key Intermediate in Multi-Step Synthetic Sequences

The primary application of 1,3-dimethoxy-2-nitrobenzene is as a key intermediate, a foundational molecule that undergoes a series of reactions to become part of a larger, more complex final product. The most crucial initial step in many of its synthetic applications is the reduction of the nitro group to form 2,6-dimethoxyaniline (B1294893). guidechem.com This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under mild conditions. guidechem.com The resulting aniline (B41778) is a stable and versatile intermediate for subsequent reactions.

Table 1: Key Transformation of this compound and Subsequent Intermediate

| Starting Material | Reaction | Key Intermediate | Significance |

| This compound | Catalytic Hydrogenation | 2,6-Dimethoxyaniline | Introduction of a primary amine group, enabling a wide range of subsequent reactions such as diazotization, amide coupling, and Schiff base formation. guidechem.comimpactfactor.org |

In medicinal chemistry, this compound serves as a precursor for the synthesis of complex molecular scaffolds that are integral to the development of new drug candidates. After its conversion to 2,6-dimethoxyaniline, the molecule can be incorporated into larger structures through reactions like amide bond formation or palladium-catalyzed cross-coupling. The presence of the two methoxy (B1213986) groups can be advantageous, potentially improving the solubility, metabolic stability, and binding affinity of the final drug molecule by influencing its conformation and electronic properties.

While nitroaromatic compounds are utilized in the agrochemical industry, for instance in formulations designed to act as flowering stimulants, the specific application of this compound as a key building block in the synthesis of agrochemical active ingredients is not extensively documented in publicly available scientific literature. researchgate.netgoogle.com

The intermediate derived from this compound is crucial for constructing various heterocyclic systems, which are core components of many functional molecules.

Benzimidazoles: The synthesis of substituted benzimidazoles represents a significant application. This multi-step process begins with the reduction of this compound to 2,6-dimethoxyaniline. To form the benzimidazole (B57391) ring, a second amino group must be introduced at a position ortho to the first amine. The resulting substituted 1,2-phenylenediamine can then undergo a condensation reaction with reagents such as aldehydes or carboxylic acids to form the fused heterocyclic benzimidazole ring. This pathway provides access to benzimidazoles with a specific 4,7-dimethoxy substitution pattern, which can be explored for various biological activities.

Schiff Base Macrocycles: The formation of Schiff bases relies on the condensation reaction between a primary amine and an aldehyde or ketone. The key intermediate, 2,6-dimethoxyaniline, provides the necessary primary amine functionality. By reacting this aniline with a molecule containing two aldehyde groups (a dialdehyde), it is possible to construct large, cyclic molecules known as macrocycles. In these structures, the dimethoxy-substituted benzene (B151609) ring becomes an integral part of the macrocyclic framework, influencing its shape, size, and potential to coordinate with metal ions.

Table 2: Heterocyclic Systems Derived from this compound Precursor

| Heterocyclic Class | Synthetic Approach | Role of this compound |

| Benzimidazoles | 1. Reduction to 2,6-dimethoxyaniline. 2. Introduction of a second ortho-amino group. 3. Cyclocondensation with an aldehyde or carboxylic acid derivative. | Provides the core aromatic structure leading to a 4,7-dimethoxy-substituted benzimidazole scaffold. |

| Schiff Base Macrocycles | 1. Reduction to 2,6-dimethoxyaniline. 2. Condensation with a dicarbonyl compound (e.g., dialdehyde). | Acts as the source of the primary amine component required for the imine bond formation, incorporating the dimethoxybenzene unit into the final macrocyclic structure. |

The unique electronic properties of this compound and its derivatives make it a candidate for the development of advanced organic materials.

Conducting Polymers: The derived monomer, 2,6-dimethoxyaniline, is a valuable precursor for the synthesis of substituted polyanilines, which are a class of conducting polymers. Research on the isomeric poly(2,5-dimethoxyaniline) has shown that the methoxy groups can enhance the polymer's solubility in common organic solvents, making it more processable than the parent polyaniline. researchgate.net It is anticipated that the use of the 2,6-isomer would similarly influence the final properties of the polymer, such as its conductivity, processability, and electrochromic behavior, making it suitable for applications in organic electronics. researchgate.netresearchgate.net

Azo Dyes: The amino group of 2,6-dimethoxyaniline can be readily converted into a diazonium salt through a process called diazotization. This reactive intermediate can then be coupled with electron-rich aromatic compounds (such as phenols or other anilines) to form azo dyes. impactfactor.org The resulting molecules are characterized by an extended system of conjugated double bonds, which causes them to absorb visible light and appear highly colored. The methoxy groups on the benzene ring can modulate the final color and properties (like lightfastness) of the dye.

Design and Construction of Functional Molecules Utilizing the this compound Core

The this compound core is a strategic starting point for the rational design of functional molecules. The specific substitution pattern is not accidental but is leveraged by chemists to achieve desired outcomes in the final product. The two methoxy groups are electron-donating and also provide steric bulk, which can direct the course of subsequent chemical reactions to a specific position on the ring. The nitro group is a versatile functional handle that serves as a masked amino group. This combination allows for the construction of complex molecules where the electronic properties, solubility, and biological interactions can be finely tuned.

Table 3: Functional Contribution of Structural Features

| Structural Feature | Position(s) | Chemical Nature | Role in Molecular Design |

| Nitro Group | 2 | Electron-withdrawing | A versatile functional handle, primarily serving as a precursor to the essential primary amine group via reduction. guidechem.com |

| Methoxy Groups | 1, 3 | Electron-donating | Influence electronic properties, increase solubility, and can provide steric hindrance to direct other reactions. cymitquimica.comresearchgate.net |

Environmental Fates and Biotransformation Pathways of Nitroaromatic Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For nitroaromatic compounds, photolysis is a significant abiotic mechanism.

In the environment, 1,3-Dimethoxy-2-nitrobenzene may undergo degradation upon exposure to sunlight. If released into the air, nitrobenzene (B124822), a related compound, can be slowly degraded by reacting with hydroxyl radicals and may also undergo direct photolysis cdc.gov. Similarly, in water, photolysis has been identified as an important environmental fate process for nitrobenzene cdc.gov. This process involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. For instance, the photochemical reduction of nitrobenzene can occur, leading to various transformation products acs.org. The presence of methoxy (B1213986) groups on the aromatic ring of this compound is expected to influence the rate and products of photolysis compared to unsubstituted nitrobenzene, but the fundamental process of light-induced degradation remains a relevant pathway in both aquatic and atmospheric systems.

Biotic Degradation Mechanisms

The biodegradation of nitroaromatic compounds is a critical pathway for their removal from the environment. A wide range of microorganisms, including bacteria and fungi, have demonstrated the ability to transform or completely mineralize these compounds. nih.govannualreviews.orgnih.gov

Numerous microbial systems are capable of transforming or degrading nitroaromatic compounds nih.govannualreviews.org. Fungi, such as Phanerochaete chrysosporium, can mineralize various nitroaromatics, including 2,4-dinitrotoluene and 2,4,6-trinitrotoluene nih.govannualreviews.org. Aerobic bacteria can also utilize certain nitroaromatic compounds as growth substrates nih.govannualreviews.org. The presence of electron-withdrawing nitro groups can make these compounds resistant to typical oxidative degradation; however, specialized microbial enzymes have evolved to overcome this challenge nih.govresearchgate.net. The transformation pathways are highly dependent on the specific microbial species and the prevailing environmental conditions, particularly the availability of oxygen.